molecular formula C11H10ClNO3 B1584285 1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 39629-87-3

1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No. B1584285
CAS RN: 39629-87-3
M. Wt: 239.65 g/mol
InChI Key: QPYOMMCYFFZXIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The “5-oxo” indicates a carbonyl group (C=O) on the 5th carbon of the ring. The “1-(4-Chlorophenyl)” suggests a phenyl ring (a six-membered carbon ring, essentially a benzene ring) attached to the first carbon of the pyrrolidine ring, with a chlorine atom on the 4th carbon of this phenyl ring. The “3-carboxylic acid” indicates a carboxylic acid functional group (-COOH) attached to the third carbon of the pyrrolidine ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolidine ring, the phenyl ring, and the carboxylic acid group. The carbonyl group on the pyrrolidine ring and the chlorine atom on the phenyl ring would also be significant features. These groups would all contribute to the overall polarity, reactivity, and other properties of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. The carbonyl group could undergo reactions typical of ketones, such as nucleophilic addition. The carboxylic acid group could participate in acid-base reactions, and the chlorine atom might be displaced in nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure and the functional groups present. For example, the presence of polar groups like the carbonyl and carboxylic acid could increase its solubility in polar solvents. The exact properties, such as melting point, boiling point, and specific rotation, would need to be determined experimentally .

Scientific Research Applications

Antioxidant Activity

1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives exhibit notable antioxidant activities. A study synthesized various derivatives containing different substituents and found several compounds with potent antioxidant properties. For example, one derivative showed 1.5 times higher antioxidant activity than ascorbic acid, and another demonstrated 1.35 times higher activity than vitamin C (Tumosienė et al., 2019).

Synthesis and Prediction of Biological Activity

The synthesis of 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems was achieved through a one-pot condensation of 5-oxopyrrolidine-3-carboxylic acids. The biological activity of these compounds was predicted using PASS, highlighting their potential pharmacological applications (Kharchenko et al., 2008).

Antibacterial Activity

Novel series of 1,4-disubstituted pyrrolidinone derivatives were synthesized from 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, demonstrating significant antibacterial activity. One specific derivative exhibited the highest antibacterial potency (Žirgulevičiūtė et al., 2015).

Anticancer and Antimicrobial Activity

5-Oxopyrrolidine derivatives were synthesized with promising anticancer and antimicrobial activities. Some compounds showed potent activity against A549 cells, and a compound with 5-nitrothiophene substituents displayed selective antimicrobial activity against multidrug-resistant Staphylococcus aureus strains (Kairytė et al., 2022).

Structural Characterization and Antimicrobial Activity

A novel thiohydantoin fused to pyrrolidine compound was synthesized and characterized using various techniques. The compound showed antimicrobial activity against several bacterial strains, including Mycobacterium tuberculosis (Nural et al., 2018).

Future Directions

The future research directions for this compound would depend on its current applications. If it has shown promise in a particular area, such as medicinal chemistry, further studies could be conducted to optimize its activity, reduce any side effects, or explore new potential uses .

properties

IUPAC Name

1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO3/c12-8-1-3-9(4-2-8)13-6-7(11(15)16)5-10(13)14/h1-4,7H,5-6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPYOMMCYFFZXIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30960229
Record name 1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30960229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid

CAS RN

39629-87-3
Record name 1-(4-Chlorophenyl)-5-oxo-3-pyrrolidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39629-87-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyrrolidinecarboxylic acid, 1-(4-chlorophenyl)-5-oxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039629873
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30960229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-CHLOROPHENYL)-5-OXO-3-PYRROLIDINECARBOXYLIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 4
1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 5
1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 6
1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid

Citations

For This Compound
3
Citations
P Haldar, G Barman, JK Ray - Tetrahedron, 2007 - Elsevier
A simple methodology for the conversion of substituted N-aryl-γ-lactam 2/3-carboxylic acids to substituted N-aryl-2/3-formyl-pyrroles has been developed. Several N-aryl-γ-lactam 2/3-…
Number of citations: 27 www.sciencedirect.com
G Barman - 2009 - ir.nbu.ac.in
Nitrogen heterocycles are of considerable interest in a number of areas, ranging from drug discovery to the polymer industry. y-Lactams and their reduced forms, belonging to …
Number of citations: 0 ir.nbu.ac.in
Š Žukauskas - 2019 - Kauno technologijos universitetas
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.